molecular formula C7H7F3N2O B11824430 (2-(Trifluoromethoxy)pyridin-4-yl)methanamine

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine

Cat. No.: B11824430
M. Wt: 192.14 g/mol
InChI Key: GTADUYNLSCMDQP-UHFFFAOYSA-N
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Description

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-(trifluoromethoxy)pyridine with methanamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the pyridine ring .

Scientific Research Applications

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in (2-(Trifluoromethoxy)pyridin-4-yl)methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its similar compounds .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[2-(trifluoromethoxy)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H,4,11H2

InChI Key

GTADUYNLSCMDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)OC(F)(F)F

Origin of Product

United States

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